Niludipine

Description

Properties

IUPAC Name |

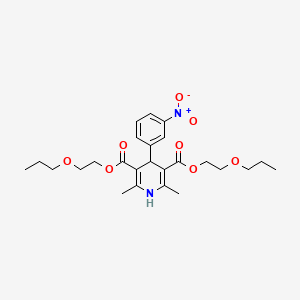

bis(2-propoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O8/c1-5-10-32-12-14-34-24(28)21-17(3)26-18(4)22(25(29)35-15-13-33-11-6-2)23(21)19-8-7-9-20(16-19)27(30)31/h7-9,16,23,26H,5-6,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWXXKDFACOXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945267 | |

| Record name | Niludipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22609-73-0 | |

| Record name | Niludipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22609-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niludipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022609730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niludipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niludipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niludipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILUDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9844OS3B0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Niludipine's Mechanism of Action in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of niludipine, a dihydropyridine (B1217469) L-type calcium channel (LTCC) blocker, within neuronal cells. This document details its primary interactions, downstream signaling cascades, and its impact on key neuropathological markers, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: L-Type Calcium Channel Blockade

This compound's principal mechanism of action in neurons is the blockade of L-type voltage-gated calcium channels (LTCCs). These channels, particularly the Cav1.2 and Cav1.3 subtypes, are predominantly located on the soma and dendrites of neurons.[1] They play a crucial role in coupling membrane depolarization to intracellular calcium signaling, which in turn regulates a host of cellular processes, including gene expression and synaptic plasticity.[2]

This compound, like other dihydropyridines, exhibits a voltage-dependent and state-dependent blockade of LTCCs. Its binding affinity is highest for the inactivated state of the channel, meaning its inhibitory action is enhanced by prolonged membrane depolarization.[3] The Cav1.3 subtype is notably less sensitive to dihydropyridine blockade compared to Cav1.2.[1][4] This differential sensitivity is an important consideration in predicting the cellular effects of this compound, as Cav1.3 channels activate at more hyperpolarized potentials and contribute to pacemaking and threshold potentials in neurons.[1]

Quantitative Profile of Dihydropyridine Interaction with LTCCs

While specific binding affinities for this compound on isolated neuronal LTCCs are not extensively reported, data from related dihydropyridines provide a strong indication of its potency. The following table summarizes key inhibitory concentrations (IC50) for nimodipine (B1678889) and nifedipine (B1678770) on Cav1.2 and Cav1.3 channels.

| Compound | Channel Subtype | IC50 | Cell Type | Reference |

| Nimodipine | Cav1.2α1 | 139 ± 12 nM | Xenopus oocytes | [4] |

| Nimodipine | Cav1.3α1 | 2.7 ± 0.3 µM | Xenopus oocytes | [4] |

| Nifedipine | Cav1.2 | 22 ± 2 nM | Not Specified | [5] |

| Nifedipine | Cav1.3 | 289 ± 30 nM | Not Specified | [5] |

| Nifedipine | T-type (Cav3.2) | 5 µM | HEK-293 cells | [6] |

| Nifedipine | T-type (Cav3.1) | 109 µM | HEK-293 cells | [6] |

| Nifedipine | T-type (Cav3.3) | 243 µM | HEK-293 cells | [6] |

Downstream Signaling Pathways

The modulation of intracellular calcium influx by this compound initiates a cascade of downstream signaling events that are central to its neuroprotective and neurotrophic effects. Many of these pathways appear to be activated independently of simple calcium blockade, suggesting a more complex interaction of dihydropyridines with cellular machinery.

Activation of Pro-Survival Kinases: ERK/CREB and Akt

A significant body of evidence points to this compound and related compounds promoting neuronal survival and plasticity through the activation of the Extracellular signal-Regulated Kinase (ERK) and the transcription factor cAMP Response Element-Binding protein (CREB). Similarly, the PI3K/Akt signaling pathway, another critical pro-survival cascade, is also implicated.

Interestingly, some dihydropyridines, like nimodipine, have been shown to activate the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF), leading to the phosphorylation of both Akt and CREB.[7] This suggests that this compound may engage neurotrophic signaling pathways that are typically activated by growth factors, providing a potent mechanism for its neuroprotective effects.

Regulation of Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase that is constitutively active in resting neurons and is implicated in a wide range of cellular processes, including neuronal development, plasticity, and apoptosis.[8][9] Dysregulation of GSK-3β activity is linked to neurodegenerative diseases, in part through its role as a primary kinase for the microtubule-associated protein tau.[10] The pro-survival Akt pathway, activated by this compound, leads to the inhibitory phosphorylation of GSK-3β at its Ser9 residue.[9] This inhibition of GSK-3β is a key mechanism by which this compound can reduce tau hyperphosphorylation.

Induction of Autophagy

Autophagy is a cellular degradation process essential for clearing aggregated proteins and damaged organelles, playing a critical role in neuronal homeostasis. Some LTCC blockers have been shown to induce autophagy, thereby enhancing the clearance of neurotoxic protein aggregates.[11] This effect is thought to be, at least in part, independent of LTCC blockade and may involve the modulation of intracellular calcium stores and activation of AMPK. While the precise mechanism for this compound-induced autophagy in neurons requires further elucidation, it represents a promising therapeutic avenue.

Impact on Neuropathological Hallmarks

This compound's modulation of neuronal signaling has significant implications for the pathological processes underlying neurodegenerative diseases like Alzheimer's disease.

Amyloid-Beta (Aβ) Production and Clearance

The effect of dihydropyridines on amyloid-beta (Aβ), the primary component of senile plaques in Alzheimer's disease, is complex and appears to be compound-specific. Some studies report that certain dihydropyridines, including nilvadipine, can inhibit Aβ production and facilitate its clearance across the blood-brain barrier (BBB).[12][13] This dual action suggests a mechanism unrelated to their primary antihypertensive effects.[12] Conversely, other research has shown that nimodipine can selectively increase the secretion of the more amyloidogenic Aβ42 isoform, an effect that is independent of calcium influx blockade.[14] These conflicting findings highlight the need for further research to delineate the specific effects of this compound on Aβ metabolism.

Tau Hyperphosphorylation

As detailed in section 2.2, a key consequence of this compound's action is the inhibition of GSK-3β. This leads to a reduction in the hyperphosphorylation of the tau protein. Hyperphosphorylated tau detaches from microtubules, leading to cytoskeleton instability and the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease. By attenuating this process, this compound may help preserve neuronal structure and function.

Key Experimental Protocols

This section provides standardized methodologies for assessing the neuronal effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording LTCC currents from cultured neurons to assess the inhibitory effects of this compound.

Workflow:

-

Cell Preparation: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.

-

Solutions:

-

External Solution (in mM): 135 Choline-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 135 CsCl, 4 MgATP, 10 HEPES, 1 EGTA, 1 EDTA, pH 7.4 with CsOH.

-

-

Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Using a micromanipulator, approach a neuron with a glass pipette filled with internal solution.

-

Form a high-resistance (>1 GΩ) seal and then rupture the membrane patch to achieve the whole-cell configuration.[15]

-

Hold the cell at -80 mV and apply depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit calcium currents.

-

After recording a stable baseline, perfuse the chamber with external solution containing the desired concentration of this compound for 2-5 minutes.

-

Record currents using the same voltage protocol.

-

-

Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Repeat for a range of concentrations to calculate the IC50 value.

Western Blot for CREB Phosphorylation

This protocol quantifies the change in phosphorylated CREB (pCREB) relative to total CREB in neuronal lysates following this compound treatment.

-

Cell Treatment: Plate neurons and grow to ~80% confluency. Treat with this compound (e.g., 1-10 µM) or vehicle for a specified time (e.g., 30 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Quantification: Determine protein concentration of lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 10-20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody against pCREB (Ser133) (e.g., 1:1000 dilution).[16]

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an ECL substrate and an imaging system.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total CREB to normalize the pCREB signal.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).[17]

MTT Assay for Neuroprotection

The MTT assay measures cell viability by assessing the metabolic activity of mitochondria, providing a quantitative measure of this compound's protective effects against a neurotoxin.

-

Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density.[18]

-

Treatment:

-

Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).

-

Introduce a neurotoxic agent (e.g., H2O2, glutamate, or Aβ oligomers) to induce cell death. Include control wells (vehicle only, toxin only, this compound only).

-

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[19]

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[20]

-

Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each condition.

Conclusion

This compound exerts its effects on neuronal cells through a multifaceted mechanism of action. While its primary function is the blockade of L-type calcium channels, a significant portion of its neuroprotective and neurotrophic properties arise from the engagement of downstream signaling pathways, including the ERK/CREB and Akt/GSK-3β axes, often in a manner that appears independent of calcium channel inhibition. Its ability to modulate key pathological proteins such as amyloid-beta and tau further underscores its therapeutic potential in neurodegenerative disorders. The experimental frameworks provided herein offer robust methods for the continued investigation and characterization of this compound's neuronal effects, paving the way for its potential repurposing and development in the context of neurological diseases.

References

- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuronal CaV1.3α1 L-Type Channels Activate at Relatively Hyperpolarized Membrane Potentials and Are Incompletely Inhibited by Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contrasting the effects of nifedipine on subtypes of endogenous and recombinant T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nimodipine activates TrkB neurotrophin receptors and induces neuroplastic and neuroprotective signaling events in the mouse hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of GSK3beta in the development of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control of neuronal excitability by GSK-3beta: Epilepsy and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective antihypertensive dihydropyridines lower Aβ accumulation by targeting both the production and the clearance of Aβ across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective dihydropyiridine compounds facilitate the clearance of β-amyloid across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nimodipine selectively stimulates beta-amyloid 1-42 secretion by a mechanism independent of calcium influx blockage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. texaschildrens.org [texaschildrens.org]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Synthesis of Niludipine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niludipine, a dihydropyridine (B1217469) derivative, is a potent L-type calcium channel blocker. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. It details the seminal Hantzsch synthesis for its creation, including a representative experimental protocol and characterization data. The guide further explores its mechanism of action through signaling pathways and presents key pharmacological data to offer a comparative perspective for researchers in drug discovery and development.

Discovery and Development

The discovery of this compound is rooted in the broader exploration of 1,4-dihydropyridine (B1200194) (DHP) derivatives as cardiovascular agents. Following the groundbreaking discovery of Nifedipine (initially coded BAY a1040) by Bayer in the early 1970s, extensive research was undertaken to synthesize and screen numerous analogs to improve upon its pharmacological profile.[1] This research initiative by Bayer AG led to the development of a series of DHP calcium channel blockers, including this compound.[1] While the specific individuals and the exact year of this compound's synthesis are not as prominently documented as that of Nifedipine, it emerged from this intensive period of structure-activity relationship (SAR) studies on dihydropyridines. The primary goal of these studies was to modulate the pharmacokinetic and pharmacodynamic properties, such as duration of action, tissue selectivity, and potency.

Chemical Synthesis

The cornerstone of this compound synthesis is the Hantzsch dihydropyridine synthesis, a multi-component reaction first reported by Arthur Rudolf Hantzsch in 1881.[2] This reaction provides an efficient route to the 1,4-dihydropyridine core structure.

Hantzsch Dihydropyridine Synthesis Workflow

The synthesis of this compound via the Hantzsch reaction involves the condensation of three key components: an aromatic aldehyde, a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or its equivalent.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established Hantzsch synthesis procedures for analogous 1,4-dihydropyridines.

Materials:

-

3-Nitrobenzaldehyde

-

Ethyl acetoacetate

-

Ammonium (B1175870) hydroxide (B78521) (25% solution)

-

Ethanol

-

Diethyl ether

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

-

Addition of Ammonia: To the stirred solution, add concentrated ammonium hydroxide (1.2 equivalents) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Crystallization: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the crystallization of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the crystals with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to yield pure this compound.

-

Drying: Dry the purified crystals under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the nitrophenyl group, the C4-H proton of the dihydropyridine ring, the methyl groups at C2 and C6, the ester ethyl groups, and the NH proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons of the dihydropyridine ring, and the carbons of the nitrophenyl ring. |

| IR (KBr) | Characteristic absorption bands for N-H stretching, C=O stretching of the ester groups, and C-NO₂ stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Mechanism of Action

This compound exerts its therapeutic effects by acting as a selective blocker of L-type voltage-gated calcium channels (VGCCs). These channels are crucial for the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes.

Signaling Pathway of L-type Calcium Channel Blockade

By binding to the L-type calcium channels, this compound stabilizes the channel in its inactivated state, thereby preventing the influx of calcium into the cell. This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.

Pharmacological Data

This compound, like other dihydropyridine derivatives, exhibits high affinity for L-type calcium channels. Its pharmacological profile is characterized by its potency and selectivity.

In Vitro Pharmacological Profile

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (L-type Ca²⁺ channel) | ~20-50 nM | Radioligand binding assays with [³H]nitrendipine in cardiac membranes. | [3] |

| Kᵢ (L-type Ca²⁺ channel) | Data not readily available | Competitive binding assays. | - |

| Bmax (L-type Ca²⁺ channel) | Data not readily available | Saturation binding assays. | - |

| Kₑ (L-type Ca²⁺ channel) | Data not readily available | Functional assays measuring inhibition of Ca²⁺ influx. | - |

Note: Specific quantitative data for this compound is not as widely published as for Nifedipine. The provided IC₅₀ value is an approximation based on data for structurally similar dihydropyridines.

Comparative Pharmacology

This compound is structurally and functionally similar to Nifedipine but with modifications intended to alter its pharmacokinetic and pharmacodynamic properties. For instance, the related compound Nilvadipine exhibits higher vasoselectivity compared to Nifedipine. Structure-activity relationship studies on 1,4-dihydropyridines have shown that the nature and position of substituents on the phenyl ring, as well as the ester groups at the 3 and 5 positions of the dihydropyridine ring, significantly influence the biological activity.[4][5]

Conclusion

This compound represents an important molecule within the class of 1,4-dihydropyridine calcium channel blockers, born out of the extensive drug discovery efforts that followed the success of Nifedipine. Its synthesis, primarily achieved through the robust Hantzsch reaction, is a classic example of multi-component organic synthesis. Understanding the detailed chemistry, mechanism of action, and pharmacological profile of this compound provides valuable insights for the design and development of new and improved cardiovascular drugs. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and its analogs further.

References

- 1. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Relationship of binding of a calcium channel blocker to inhibition of contraction in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationships for 1,4-dihydropyridine calcium channel antagonists (nifedipine analogues): a quantum chemical/classical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure-activity relationship study of recently synthesized 1,4-dihydropyridine calcium channel antagonists. Application of the Hansch analysis method - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Niludipine: A Technical Guide

Disclaimer: Publicly available information on the pharmacological profile of Niludipine is limited. This guide provides a comprehensive overview based on the available data and supplements it with information from the broader class of dihydropyridine (B1217469) calcium channel blockers, particularly the prototype Nifedipine (B1678770), to provide context for its expected pharmacological actions.

Introduction

This compound (also known as Bay a 7168) is a dihydropyridine calcium channel blocker.[1] Like other members of this class, its primary pharmacological effect is the inhibition of L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure. It has been investigated for its therapeutic potential in managing hypertension and angina pectoris.[1][2] This document outlines the known pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and clinical efficacy, with comparative data from related compounds where specific information for this compound is not available.

Mechanism of Action

As a dihydropyridine calcium channel antagonist, this compound's mechanism of action is centered on its ability to block the influx of extracellular calcium ions into cells.[3][4] This action is selective for the L-type calcium channels located in the cell membranes of vascular smooth muscle and, to a lesser extent, cardiac muscle.[3][5]

The key steps in its mechanism are:

-

Binding to L-type Calcium Channels: this compound binds to the α1 subunit of the L-type calcium channel.[3]

-

Inhibition of Calcium Influx: This binding event inhibits the voltage-dependent opening of the channel, reducing the transmembrane influx of calcium ions into smooth muscle cells.[6][7]

-

Vascular Smooth Muscle Relaxation: Since the contraction of vascular smooth muscle is highly dependent on extracellular calcium, this inhibition leads to muscle relaxation and vasodilation.[3][6]

-

Physiological Consequences: The resulting vasodilation, particularly in arterial blood vessels, leads to a decrease in peripheral vascular resistance and, consequently, a reduction in arterial blood pressure.[3] Dilation of coronary arteries can also increase blood flow to the myocardium, which is beneficial in treating angina.[3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the lowering of blood pressure. Clinical studies have demonstrated its efficacy in hypertensive patients, including those with chronic renal failure.[2]

In a comparative study with Nifedipine, a single oral 20 mg dose of this compound resulted in a maximum blood pressure decrement of 13% at 90 minutes, with the effect lasting for at least 4 hours.[2] In contrast, a 10 mg dose of Nifedipine produced a more rapid and pronounced effect, with a 26% maximum decrement at 60 minutes, lasting for at least 3 hours.[2]

A key finding from chronic administration studies was that this compound provided a more stable blood pressure control with fewer diurnal or day-to-day fluctuations compared to Nifedipine.[2] Chronic treatment with this compound achieved a maximum decrease in blood pressure after one week, an effect that was sustained for at least four weeks without significant changes in pulse rate.[2]

This compound has also been shown to be an effective antianginal agent. In a study involving 50 patients with various types of angina, daily doses of 60 mg or 120 mg over four weeks resulted in clinical improvement in 69.6% of patients with effort angina and 75% of those with rest angina.[1]

Pharmacokinetics

For comparative purposes, the pharmacokinetic parameters for the closely related compound Nifedipine are summarized in the table below.

Table 1: Pharmacokinetic Profile of Nifedipine (for comparison)

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 45-56% | [9] |

| Time to Peak (Tmax) | 30-60 minutes (immediate release) | [10] |

| Elimination Half-life (t½) | ~2 hours | [9] |

| Protein Binding | 92-98% | [9] |

| Metabolism | Hepatic (CYP3A4), extensive first-pass effect | [8] |

| Excretion | >50% via kidneys (as inactive metabolites) | [9] |

| Volume of Distribution (Vd) | 0.294 ± 0.1 L/kg (central compartment) | [10] |

| Total Body Clearance | 0.45 ± 0.1 L/hr/kg |[10] |

Note: This data is for Nifedipine and is provided as a reference due to the lack of specific data for this compound.

Quantitative Data

Specific quantitative data on this compound's binding affinity (Ki) or half-maximal inhibitory concentration (IC50) for L-type calcium channels are not available in the reviewed literature. The potency of dihydropyridines can be assessed by their IC50 values, which represent the concentration of the drug required to inhibit 50% of the calcium current.

For context, the IC50 values for Nifedipine against various calcium channels are presented below.

Table 2: IC50 Values for Nifedipine (for comparison)

| Target | Cell Type / System | IC50 Value | Reference |

|---|---|---|---|

| L-type Ca²⁺ Channels (cardiac) | Frog Atrial Fibers | 0.2 µM | [11] |

| L-type Ca²⁺ Channels (Cav1.2) | HEK Cells | 16 nM | [12] |

| Angiotensin II-induced cell growth | Vascular Smooth Muscle Cells | 2.3 ± 0.7 µM |[13] |

Note: This data is for Nifedipine and is provided as a reference due to the lack of specific data for this compound.

Experimental Protocols

Detailed experimental protocols from the clinical studies on this compound are not fully described in the available abstracts. However, a general methodology for assessing the efficacy of a calcium channel blocker can be outlined.

Generalized Protocol: In Vitro IC50 Determination for L-type Calcium Channels

This protocol describes a general method for determining the IC50 value of a test compound like this compound using patch-clamp electrophysiology on a cell line expressing the target channel (e.g., Cav1.2).

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human Cav1.2 channel are cultured under standard conditions.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system. The external solution contains Ba²⁺ or Ca²⁺ as the charge carrier, and the internal (pipette) solution is formulated to isolate the calcium channel currents.

-

Current Elicitation: Cells are held at a membrane potential of -60 mV. Depolarizing voltage steps (e.g., to +20 mV for 100 ms) are applied at a set frequency (e.g., 0.05 Hz) to elicit Cav1.2 currents.

-

Compound Application: After establishing a stable baseline recording for 5 minutes, the test compound (this compound) is applied at increasing concentrations (e.g., 10 nM, 100 nM, 1 µM). Each concentration is applied for a sufficient duration (e.g., 5 minutes) to reach steady-state block.

-

Data Analysis: The peak current amplitude at each concentration is measured and normalized to the baseline control current. A dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to the Hill equation.[12]

Generalized Protocol: Clinical Trial for Antihypertensive Efficacy

This protocol outlines a generalized design for a clinical trial to assess the chronic hypotensive effects of a drug like this compound.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult patients with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure 95-114 mmHg).

-

Washout Period: A 2-4 week single-blind placebo run-in period to establish baseline blood pressure and ensure compliance.

-

Randomization: Eligible patients are randomized to receive either the test drug (this compound, e.g., 20 mg daily) or a matching placebo.

-

Treatment Period: Patients are treated for a defined period (e.g., 4-8 weeks).

-

Efficacy Endpoints: The primary endpoint is the change from baseline in seated diastolic and systolic blood pressure at the end of the treatment period. Secondary endpoints may include response rates and ambulatory blood pressure monitoring.

-

Safety Assessments: Safety and tolerability are monitored through the recording of adverse events, physical examinations, vital signs, and clinical laboratory tests at baseline and follow-up visits.

-

Statistical Analysis: The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in blood pressure, with treatment as a factor and baseline blood pressure as a covariate.

Safety and Tolerability

In clinical studies, this compound was reported to be a safe antianginal agent.[1] Side effects were observed in 6% of patients but were of a mild degree. Notably, common dihydropyridine-related side effects such as facial flushing, headache, and hypotension were not observed in this particular study.[1] In a study on hypertensive patients with chronic renal failure, no serious complications were seen during either acute or chronic administration of this compound.[2]

Conclusion

This compound is a dihydropyridine calcium channel blocker with demonstrated efficacy in reducing blood pressure and alleviating symptoms of angina pectoris.[1][2] Its primary mechanism of action involves the blockade of L-type calcium channels, leading to arterial vasodilation. A notable characteristic observed in clinical use is its ability to provide stable, long-term blood pressure control with minimal fluctuations compared to Nifedipine.[2] While detailed quantitative pharmacological and pharmacokinetic data are scarce, its profile aligns with the broader class of dihydropyridines. This compound appears to be a well-tolerated agent, suggesting its potential as a therapeutic option for hypertension and angina. Further research would be beneficial to fully characterize its pharmacological profile.

References

- 1. Clinical efficacy of this compound in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute and chronic hypotensive effects of nifedipine and this compound in hypertensive patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nifedipine? [synapse.patsnap.com]

- 4. Calcium channel blockers - Mayo Clinic [mayoclinic.org]

- 5. m.youtube.com [m.youtube.com]

- 6. droracle.ai [droracle.ai]

- 7. m.youtube.com [m.youtube.com]

- 8. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 9. Nifedipine - Wikipedia [en.wikipedia.org]

- 10. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Niludipine: A Potential Therapeutic Avenue for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Beyond the primary hallmarks of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, the intricate pathophysiology of AD involves neuroinflammation and compromised cerebral blood flow. Niludipine, a dihydropyridine (B1217469) calcium channel blocker traditionally used for hypertension, has emerged as a promising candidate for AD therapy due to its multifaceted mechanism of action that extends beyond its effects on blood pressure. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound as a potential therapeutic agent for Alzheimer's disease, with a focus on its molecular mechanisms, experimental validation, and clinical trial outcomes.

Core Mechanisms of Action

This compound's potential efficacy in Alzheimer's disease stems from its ability to modulate several key pathological pathways:

-

Enhanced Amyloid-Beta (Aβ) Clearance: Preclinical studies have demonstrated that this compound, along with other select dihydropyridines, facilitates the transport of Aβ across the blood-brain barrier (BBB), thereby promoting its clearance from the brain. This action is crucial in reducing the amyloid burden that is a central feature of AD pathology.

-

Reduction of Tau Hyperphosphorylation: The (-)-enantiomer of this compound has been shown to reduce the hyperphosphorylation of tau protein, a critical step in the formation of NFTs. This effect is mediated through the inhibition of spleen tyrosine kinase (Syk). The inhibition of Syk leads to the activation of protein kinase A (PKA), which in turn phosphorylates glycogen (B147801) synthase kinase 3 beta (GSK-3β) at its inhibitory serine-9 residue, thereby reducing its activity and subsequent tau phosphorylation.[1][2]

-

Improved Cerebral Blood Flow: Clinical evidence from a substudy of the NILVAD trial revealed that this compound treatment significantly increases cerebral blood flow (CBF) in the hippocampus, a brain region critical for memory and learning that is severely affected in Alzheimer's disease.[3][4][5][6] This improvement in blood flow may counteract the characteristic cerebral hypoperfusion observed in AD patients.

-

Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory activity in preclinical models, a significant attribute given the growing recognition of neuroinflammation's role in the progression of Alzheimer's disease.[7][8]

Preclinical Evidence

A body of preclinical research using in vitro and in vivo models has provided the foundational evidence for this compound's therapeutic potential in Alzheimer's disease.

Quantitative Data from Preclinical Studies

| Model System | Treatment | Key Finding | Quantitative Result | Reference |

| P301S Tau Transgenic Mice | (-)-Nilvadipine | Reduction of Tau Hyperphosphorylation | Statistically significant reduction in tau phosphorylation at PHF-1 (Ser-396/Ser-404) and AT8 (Ser-202/Thr-205) epitopes. | [1][9] |

| Tg PS1/APPsw Mice | Syk Inhibitor (BAY61-3606) | Reduction of Brain Aβ Levels | Significant reduction in brain detergent-soluble Aβ38 (p < 0.01), Aβ40, and Aβ42. | [1] |

| Wild-type mice with intracranial Aβ injection | (-)-Nilvadipine | Increased Aβ Clearance Across BBB | Significant increase in human Aβ(1-42) detected in the plasma (p < 0.001). | [1] |

| APPsw Transgenic Mice (Tg2576) | Nilvadipine (B1678883) (7 months) | Restoration of Cerebral Blood Flow | Restored cortical perfusion levels to values similar to control littermates. | [10] |

Experimental Protocols

In Vivo Treatment of Transgenic Mice:

A representative protocol for the in vivo administration of this compound or its enantiomers to transgenic mouse models of Alzheimer's disease is as follows:

-

Animal Models: Utilize established transgenic mouse lines such as Tg APPsw (expressing a Swedish mutation of the amyloid precursor protein) for studying amyloid pathology and P301S (expressing a mutant human tau protein) for investigating tauopathy.[10]

-

Drug Administration: this compound, or its isolated enantiomers, can be administered orally. A common method involves incorporating the compound into the animal chow or administering it via oral gavage. For example, a study investigating a similar L-type calcium channel blocker, isradipine, trained mice to voluntarily consume the drug mixed in flavored yogurt, allowing for repeated, non-invasive dosing.

-

Dosage and Duration: Treatment duration can range from several weeks to months to assess both short-term and long-term effects. In a chronic study, this compound was administered to APPsw transgenic mice for 7 months.[10]

-

Outcome Measures:

-

Behavioral Testing: Assess cognitive function using standardized tests such as the Morris water maze or novel object recognition test.

-

Biochemical Analysis: Following the treatment period, euthanize the animals and collect brain tissue. Homogenize the brain tissue to measure levels of soluble and insoluble Aβ peptides (Aβ40 and Aβ42) using ELISA or Western blotting. Analyze tau phosphorylation at specific epitopes using Western blotting with phospho-specific antibodies.

-

Histological Analysis: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining to visualize Aβ plaques and neurofibrillary tangles.

-

Cerebral Blood Flow Measurement: Utilize techniques like laser Doppler imaging to measure regional cerebral blood flow in anesthetized mice.[10]

-

In Vitro Blood-Brain Barrier Aβ Transcytosis Assay:

This assay is designed to model the transport of amyloid-beta across the blood-brain barrier and to evaluate the effect of compounds like this compound on this process.

-

Cell Culture Model: Establish an in vitro BBB model by co-culturing human or porcine brain endothelial cells on the apical side of a porous membrane in a Transwell insert, with astrocytes cultured on the basolateral side. This co-culture system promotes the formation of a tight endothelial monolayer with barrier properties mimicking the in vivo BBB.

-

Barrier Integrity Measurement: Before the transcytosis experiment, assess the integrity of the endothelial barrier by measuring the transendothelial electrical resistance (TEER).

-

Transcytosis Experiment:

-

Add human Aβ(1-42) peptide to the apical (luminal) chamber of the Transwell insert.

-

In the treatment group, add this compound or other test compounds to the apical chamber along with the Aβ peptide.

-

At various time points, collect samples from the basolateral (abluminal) chamber.

-

-

Quantification of Aβ: Measure the concentration of Aβ that has crossed the endothelial monolayer into the basolateral chamber using a sensitive ELISA.

-

Data Analysis: Compare the amount of Aβ transported in the presence and absence of the test compound to determine its effect on Aβ transcytosis.

Clinical Evidence: The NILVAD Trial

The NILVAD trial was a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase III study designed to evaluate the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease.[8][11]

Quantitative Data from the NILVAD Trial

| Outcome Measure | Patient Population | Treatment Group | Placebo Group | Key Finding | Reference |

| Change from Baseline in ADAS-Cog 12 at 78 weeks | Mild to Moderate AD | 9.41 (8.09–10.73) | 9.63 (8.33–10.93) | No significant difference in the primary outcome of cognitive decline. | |

| Change from Baseline in ADAS-Cog 12 at 52 weeks (Very Mild AD Subgroup, MMSE ≥ 25) | Very Mild AD | - | - | Trend for less cognitive decline in the this compound group (p=0.06). | [12] |

| Change in Hippocampal Cerebral Blood Flow at 6 months | Mild to Moderate AD | +20% | No significant change | This compound significantly increased CBF in the hippocampus. | [3][4] |

| Change in Left Hippocampal CBF (mL/100g/min) | Mild to Moderate AD | +24.4 (95% CI, 4.3–44.5) | - | Statistically significant increase (p=0.02). | [3] |

| Change in Right Hippocampal CBF (mL/100g/min) | Mild to Moderate AD | +20.1 (95% CI, -0.6 to 40.8) | - | Trend towards an increase (p=0.06). | [3] |

Experimental Protocol of the NILVAD Trial

-

Study Design: An 18-month, randomized, placebo-controlled, double-blind, parallel-group trial conducted at 23 academic centers in nine European countries.[11]

-

Participants: 511 individuals with mild to moderate probable Alzheimer's disease according to NINCDS-ADRDA criteria.[11]

-

Intervention: Participants were randomized to receive either 8 mg of sustained-release this compound or a matching placebo once daily for 78 weeks.[11]

-

Primary Outcome: The primary efficacy endpoint was the change from baseline in the 12-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 12) at 78 weeks.[11]

-

Secondary Outcomes: Key secondary outcomes included the Clinical Dementia Rating scale sum of boxes (CDR-sb) and the Disability Assessment for Dementia (DAD).[11]

-

Cerebral Blood Flow Substudy: A pre-planned substudy in a subset of participants measured changes in regional cerebral blood flow using arterial spin labeling magnetic resonance imaging (MRI) at baseline and after 6 months of treatment.[4]

Signaling Pathways and Visualizations

Tau Phosphorylation Pathway

The following diagram illustrates the proposed mechanism by which (-)-Nilvadipine reduces tau hyperphosphorylation.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for the preclinical assessment of this compound in Alzheimer's disease models.

Discussion and Future Directions

While the NILVAD trial did not meet its primary endpoint of slowing cognitive decline in a broad population of patients with mild to moderate Alzheimer's disease, the findings from the cerebral blood flow substudy and the promising preclinical data warrant further investigation. The exploratory analysis of the NILVAD trial suggested a potential benefit in patients with very mild AD, indicating that early intervention may be more effective.[12][13]

Future research should focus on several key areas:

-

Early-Stage Clinical Trials: Designing clinical trials specifically for patients in the early stages of Alzheimer's disease, including those with mild cognitive impairment, to determine if this compound can delay or prevent disease progression.

-

Biomarker Stratification: Utilizing biomarkers to identify patient populations most likely to respond to this compound treatment, such as those with evidence of significant cerebral hypoperfusion or specific inflammatory profiles.

-

Enantiomer-Specific Effects: Further elucidating the distinct roles of the (+)- and (-)-enantiomers of this compound to potentially develop more targeted therapies with improved efficacy and reduced side effects.

-

Combination Therapies: Investigating the potential of this compound in combination with other therapeutic agents that target different aspects of Alzheimer's pathology, such as anti-amyloid or anti-tau antibodies.

Conclusion

This compound represents a compelling therapeutic candidate for Alzheimer's disease due to its pleiotropic mechanism of action that addresses not only the hallmark pathologies of amyloid and tau but also the crucial contributing factors of neuroinflammation and reduced cerebral blood flow. Although the definitive clinical efficacy in a broad AD population remains to be established, the existing preclinical and clinical data provide a strong rationale for continued research and development of this compound and related compounds for the treatment and prevention of this devastating neurodegenerative disorder. The insights gained from studies on this compound will undoubtedly contribute to a more nuanced understanding of Alzheimer's disease and the development of more effective, multifaceted therapeutic strategies.

References

- 1. The Spleen Tyrosine Kinase (Syk) Regulates Alzheimer Amyloid-β Production and Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The spleen tyrosine kinase (Syk) regulates Alzheimer amyloid-β production and Tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cardioaragon.com [cardioaragon.com]

- 4. Effects of Nilvadipine on Cerebral Blood Flow in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nilvadipine Increases Cerebral Blood Flow in the Hippocampus - www.pharmasources.com [pharmasources.com]

- 7. The Influence of Baseline Alzheimer's Disease Severity on Cognitive Decline and CSF Biomarkers in the NILVAD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Influence of Baseline Alzheimer's Disease Severity on Cognitive Decline and CSF Biomarkers in the NILVAD Trial: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. Nilvadipine antagonizes both Abeta vasoactivity in isolated arteries, and the reduced cerebral blood flow in APPsw transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NILVAD protocol: a European multicentre double-blind placebo-controlled trial of nilvadipine in mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Influence of Baseline Alzheimer's Disease Severity on Cognitive Decline and CSF Biomarkers in the NILVAD Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Neuroprotective Mechanisms of Dihydropyridine Calcium Channel Blockers: An In Vitro Technical Guide

An In-depth Examination of the Cellular and Molecular Basis of Neuroprotection by Nimodipine (B1678889)

Author's Note: This technical guide focuses on the in vitro neuroprotective effects of Nimodipine. While the initial query specified Niludipine, the available body of research predominantly investigates Nimodipine, a closely related dihydropyridine (B1217469) calcium channel blocker. The principles and pathways discussed herein are likely to share similarities with other compounds in this class.

Introduction

Nimodipine, a dihydropyridine L-type calcium channel blocker, has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury.[1][2][3][4] Traditionally recognized for its vasodilatory effects, emerging evidence reveals direct cellular mechanisms of neuroprotection independent of calcium influx blockade.[1] This guide synthesizes key findings from in vitro studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of Nimodipine's neuroprotective actions, including detailed experimental protocols, quantitative data, and the underlying signaling pathways.

Quantitative Analysis of Neuroprotective Efficacy

The neuroprotective effects of Nimodipine have been quantified across different in vitro models of neuronal stress. The following tables summarize the key findings, providing a comparative overview of its efficacy.

| Model of Neuronal Injury | Cell Line | Nimodipine Concentration | Neuroprotection (%) | Measurement Assay | Reference |

| Oxygen-Glucose Deprivation (OGD) | NGF-differentiated PC12 | 1-100 µM | 65 ± 13% | Lactate Dehydrogenase (LDH) & Caspase 3 | [2][3][4] |

| Trophic Withdrawal | NGF-differentiated PC12 | 1-100 µM | 35 ± 6% | Lactate Dehydrogenase (LDH) & Caspase 3 | [2][3][4] |

| H₂O₂-induced Oxidative Stress | PC12 | 20 µM | ~90% | MTT Assay | [1] |

| Axotomy-induced Cell Death | Rat Substantia Nigra Neurons | 1 µM | Significant Survival Increase | Immunohistochemistry | [5] |

| Comparative Efficacy with Nifedipine (B1678770) |

| In models of Oxygen-Glucose Deprivation (OGD) in PC12 cells, Nifedipine, another L-type calcium channel blocker, demonstrated lower neuroprotective potency compared to Nimodipine, conferring 30-55 ± 8% neuroprotection.[2][3][4] In rat hippocampal slices under OGD, Nifedipine showed 29 ± 5% neuroprotection.[2][3][4] Furthermore, in trophic withdrawal-induced PC12 cell death, 100 µM of Nifedipine resulted in only 10 ± 3% neuroprotection.[2][3][4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the primary in vitro models and assays used to evaluate the neuroprotective effects of Nimodipine.

Cell Culture and Differentiation

-

Cell Line: PC12 cells (rat pheochromocytoma) are a common model for neuronal studies.[1][2][3][4]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Neuronal Differentiation: For experiments mimicking neuronal characteristics, PC12 cells are often differentiated by treatment with Nerve Growth Factor (NGF).[2][3]

In Vitro Models of Neuronal Injury

-

Oxygen-Glucose Deprivation (OGD):

-

Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress:

-

Trophic Withdrawal:

Assessment of Neuroprotection

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

-

After the experimental treatment, MTT solution is added to the cells and incubated.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan is then solubilized, and the absorbance is measured spectrophotometrically.

-

-

Lactate Dehydrogenase (LDH) Assay:

-

LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.

-

The amount of LDH in the medium is quantified using a coupled enzymatic reaction that results in a colored product, which is measured spectrophotometrically.

-

Increased LDH release is indicative of decreased cell viability.

-

-

Caspase-3 Activity Assay:

-

Caspase-3 is a key executioner caspase in the apoptotic pathway.

-

Cell lysates are incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter.

-

The activity of caspase-3 is determined by measuring the amount of cleaved reporter.

-

Signaling Pathways in Nimodipine-Mediated Neuroprotection

Nimodipine's neuroprotective effects are not solely dependent on its calcium channel blocking activity. It also modulates intracellular signaling cascades that promote cell survival and neurite outgrowth.

ERK/CREB Signaling Pathway

A significant mechanism underlying Nimodipine's neuroprotective action is the activation of the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway.[1] This pathway is crucial for promoting neuronal survival and plasticity.

Caption: Nimodipine-induced activation of the ERK/CREB signaling pathway.

TrkB Neurotrophin Receptor Activation

Recent studies suggest that Nimodipine can also activate TrkB neurotrophin receptors, mimicking the effects of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[6] This activation contributes to neuroplastic and neuroprotective signaling events.

Caption: Nimodipine-mediated activation of TrkB receptor signaling.

Experimental Workflow for In Vitro Neuroprotection Studies

The logical flow of a typical in vitro study investigating the neuroprotective effects of a compound like Nimodipine is outlined below.

Caption: General experimental workflow for assessing neuroprotection in vitro.

Conclusion

In vitro studies provide compelling evidence for the neuroprotective effects of Nimodipine beyond its role as a calcium channel blocker. The activation of pro-survival signaling pathways, such as the ERK/CREB and TrkB pathways, highlights its potential as a multi-target therapeutic agent for neurodegenerative diseases and ischemic insults. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into the neuroprotective mechanisms of dihydropyridine calcium channel blockers. Future investigations should continue to elucidate the intricate molecular interactions and explore the therapeutic window for these compounds in various models of neuronal injury.

References

- 1. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of nimodipine and nifedipine in the NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation or trophic withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Nifedipine and nimodipine protect dopaminergic substantia nigra neurons against axotomy-induced cell death in rat vibrosections via modulating inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nimodipine activates TrkB neurotrophin receptors and induces neuroplastic and neuroprotective signaling events in the mouse hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Niludipine as a Calcium Channel Blocker: A Technical Guide for Researchers

An In-depth Examination of its Mechanism, Research Applications, and Experimental Considerations

Niludipine, a dihydropyridine-type calcium channel blocker, has long been utilized as an antihypertensive agent. Its primary therapeutic action stems from its ability to selectively inhibit L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure. Beyond its established role in cardiovascular medicine, this compound has emerged as a significant tool in preclinical and clinical research, particularly in the fields of neurodegeneration and cerebrovascular disease. This guide provides a detailed overview of this compound's core mechanisms, summarizes key quantitative findings from notable research, outlines experimental protocols for its study, and visualizes its complex signaling roles.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its physiological effects by binding with high affinity to the α1 subunit of L-type voltage-gated calcium channels (CaV1.x) located on the plasma membrane of excitable cells, most notably vascular smooth muscle cells.[1][2] This binding event stabilizes the channel in an inactivated state, physically occluding the pore and preventing the influx of extracellular calcium (Ca²⁺) into the cell upon membrane depolarization.[3][4]

In vascular smooth muscle, the influx of Ca²⁺ is the critical trigger for the calmodulin-dependent activation of myosin light chain kinase (MLCK), which in turn phosphorylates myosin and initiates contraction. By blocking this influx, this compound effectively uncouples membrane depolarization from vasoconstriction, leading to arterial relaxation, reduced peripheral resistance, and a lowering of systemic blood pressure.[2][5] Its high vascular selectivity, with a vascular/cardiac efficacy quotient reported to be 9-10 times higher than that of nifedipine, minimizes cardiodepressive effects at therapeutic doses.[1][5]

References

- 1. Nilvadipine: profile of a new calcium antagonist. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Nilvadipine used for? [synapse.patsnap.com]

- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics of nilvadipine, a new dihydropyridine-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Dihydropyridine Calcium Channel Blockers: A Technical Guide Focused on Nifedipine as a Niludipine Analog

Disclaimer: Extensive literature searches for in-vitro studies specifically on Niludipine yielded insufficient data to compile a comprehensive technical guide as requested. This compound is a dihydropyridine (B1217469) calcium channel blocker, and its mechanism of action is expected to be very similar to other drugs in this class. Therefore, this guide provides an in-depth overview of the in-vitro efficacy of Nifedipine (B1678770), a closely related and extensively studied dihydropyridine, as a proxy for this compound. The experimental data, protocols, and signaling pathways described herein are based on studies of Nifedipine and should be considered representative of the potential in-vitro effects of this compound, warranting further specific investigation.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the in-vitro efficacy of Nifedipine, a representative dihydropyridine calcium channel blocker.

Core Mechanism of Action

Nifedipine, a dihydropyridine calcium channel blocker, primarily exerts its effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[1] This blockade leads to vasodilation and a reduction in cardiac contractility.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various in-vitro studies on Nifedipine, highlighting its effects on different cellular processes.

Table 1: Inhibitory Effects of Nifedipine on Cardiac Calcium Channels

| Cell Type | Parameter Measured | IC50 Value | Reference |

| Frog atrial fibers | Slow inward current (Isi) | 0.2 µM | [2] |

Table 2: Effects of Nifedipine on Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

| Cell Line | Assay | Nifedipine Concentration | Observed Effect | Reference |

| Rat Aortic VSMCs | [³H]-thymidine incorporation | 10⁻⁶ M - 10⁻⁴ M | Dose-dependent reduction | [3] |

| Rat Aortic VSMCs | Total protein content | 10⁻⁶ M - 10⁻⁴ M | Dose-dependent reduction | [3] |

| Human Aortic VSMCs | PDGF-induced chemotaxis | 30 µM | Potent inhibition | [4] |

| Human Aortic VSMCs | Collagen I-induced haptotaxis | 30 µM | Potent inhibition | [4] |

| Human Aortic VSMCs | Wound-induced migration | 30 µM | Potent inhibition | [4] |

| Aortic Fibroblasts (SHR) | Serum-induced DNA synthesis | 10 µM (5 days) | ~65% inhibition | [5] |

| Aortic Fibroblasts (WKY) | Serum-induced DNA synthesis | 10 µM (5 days) | ~10% inhibition | [5] |

Table 3: Effects of Nifedipine on Apoptosis and Cell Viability

| Cell Line | Condition | Nifedipine Concentration | Treatment Duration | Observed Effect | Reference |

| Aortic SMCs (SHR) | - | 5 x 10⁻⁵ M | 24 hours | Significantly higher apoptosis vs. WKY | [6] |

| Aortic SMCs (WKY) | - | 5 x 10⁻⁵ M | 72 hours | Similar apoptosis to SHR at 24h | [6] |

| Pancreatic β-cells (INS 832/13) | Etoposide-induced | Not specified | Not specified | Attenuated caspase-3 activation and degradation of FTase/GGTase α-subunit | [7] |

Table 4: Effects of Nifedipine on Spermatozoal Functions

| Parameter | Nifedipine Concentration | Observed Effect | Reference |

| Ca++ uptake | 0.1-100 µM | Significant non-competitive inhibition | [8] |

| Ca-dependent ATPase activity | 0.1-100 µM | Decreased activity | [8] |

| Motility | Various doses | Significant arrest | [8] |

Experimental Protocols

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

-

Cell Culture: Rat aortic vascular smooth muscle cells (VSMCs) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

-

[³H]-thymidine Incorporation Assay:

-

VSMCs are seeded in 24-well plates and synchronized in a quiescent state by serum starvation for 24 hours.

-

Cells are then stimulated with 15% FBS in the presence of varying concentrations of Nifedipine (10⁻⁶ M to 10⁻⁴ M) for 24 hours.

-

[³H]-thymidine (1 µCi/mL) is added to each well for the last 4 hours of incubation.

-

The medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).

-

DNA is precipitated with 5% trichloroacetic acid (TCA) and then solubilized with 0.5 N NaOH.

-

The amount of incorporated [³H]-thymidine is measured using a liquid scintillation counter.[3][5]

-

-

Total Protein Content Assay:

-

Following treatment as described above, cells are washed with PBS and lysed.

-

The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit, with bovine serum albumin (BSA) as a standard.[3]

-

VSMC Migration Assay (Wound Healing Assay)

-

Cell Culture: Human aortic VSMCs are grown to confluence in 6-well plates.

-

Wound Induction: A sterile pipette tip is used to create a linear "wound" in the confluent cell monolayer.

-

Treatment: The medium is replaced with fresh medium containing varying concentrations of Nifedipine. A control group receives medium without the drug.

-

Imaging and Analysis: Images of the wound are captured at 0 and 24 hours post-wounding. The rate of cell migration is quantified by measuring the change in the wound area over time using image analysis software.[4]

Apoptosis Detection (TUNEL Assay)

-

Cell Culture and Treatment: Aortic SMCs from Wistar-Kyoto (WKY) rats and spontaneously hypertensive rats (SHR) are cultured on glass coverslips. Cells are treated with Nifedipine (5 x 10⁻⁵ M) for 24 or 72 hours.[6]

-

TUNEL Staining:

-

Cells are fixed with 4% paraformaldehyde.

-

Apoptosis is detected using an in-situ end-labeling (TUNEL) assay kit according to the manufacturer's instructions. This method labels the 3'-OH ends of DNA fragments generated during apoptosis with fluorescently labeled dUTP.

-

Nuclei are counterstained with a DNA-specific dye such as DAPI.

-

Apoptotic cells are visualized and quantified using fluorescence microscopy.[6]

-

Signaling Pathways and Experimental Workflows

Nifedipine's Inhibition of VSMC Proliferation via the LKB1-AMPK Pathway

Nifedipine has been shown to inhibit vascular smooth muscle cell proliferation and reactive oxygen species (ROS) production by activating the LKB1-AMPK signaling pathway.[9]

References

- 1. What is the mechanism of Nifedipine? [synapse.patsnap.com]

- 2. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nifedipine suppresses neointimal thickening by its inhibitory effect on vascular smooth muscle cell growth via a MEK-ERK pathway coupling with Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nifedipine interferes with migration of vascular smooth muscle cells via inhibition of Pyk2-Src axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the inhibitory effect of nifedipine on the growth of cultured aortic cells from spontaneously hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nifedipine induces apoptosis in cultured vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nifedipine prevents etoposide-induced caspase-3 activation, prenyl transferase degradation and loss in cell viability in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of nifedipine, a calcium channel blocker, on human spermatozoal functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Niludipine's Impact on Cerebral Blood Flow in Alzheimer's Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Mounting evidence suggests that cerebrovascular dysfunction, particularly reduced cerebral blood flow (CBF), is an early and critical component of AD pathology. This hypoperfusion can exacerbate Aβ accumulation, promote neuroinflammation, and accelerate cognitive decline. Niludipine, a dihydropyridine (B1217469) L-type calcium channel blocker, has emerged as a potential therapeutic agent for AD by virtue of its ability to improve cerebral hemodynamics. This technical guide provides an in-depth overview of the current understanding of this compound's impact on CBF in Alzheimer's models, detailing its mechanism of action, summarizing key quantitative findings, and outlining relevant experimental protocols.

Quantitative Data on this compound's Effect on Cerebral Blood Flow

The therapeutic potential of dihydropyridine calcium channel blockers, such as Nilvadipine (B1678883) (a close structural and functional analog of this compound), has been investigated in both clinical and preclinical settings. These studies provide quantitative insights into their effects on cerebral perfusion in the context of Alzheimer's disease.

Table 1: Effects of Nilvadipine on Cerebral Blood Flow in Human Alzheimer's Disease Patients

| Brain Region | Change in CBF with Nilvadipine (mL/100g/min) | P-value | Study Population | Duration | Measurement Technique |

| Left Hippocampus | ↑ 24.4 (95% CI: 4.3–44.5)[1] | 0.02[1] | Mild to moderate AD | 6 months | Arterial Spin Labeling (ASL) MRI |

| Right Hippocampus | ↑ 20.1 (95% CI: -0.6–40.8)[1] | 0.06[1] | Mild to moderate AD | 6 months | Arterial Spin Labeling (ASL) MRI |

| Whole-brain gray matter | Stable (Δ=5.4, 95% CI: -6.4–17.2)[2] | 0.36[2] | Mild to moderate AD | 6 months | Arterial Spin Labeling (ASL) MRI |

| Posterior Cingulate Cortex | Stable (Δ=5.2, 95% CI: -16.5–27.0)[3] | 0.63[3] | Mild to moderate AD | 6 months | Arterial Spin Labeling (ASL) MRI |

A randomized, double-blind, placebo-controlled study demonstrated that six months of treatment with nilvadipine significantly increased blood flow to the hippocampus by approximately 20% in patients with mild to moderate Alzheimer's disease.[3][4][5] In contrast, blood flow in other brain regions remained largely unchanged.[3][4]

Table 2: Effects of Nilvadipine on Cerebral Blood Flow in Alzheimer's Disease Mouse Models

| Mouse Model | Treatment Duration | Change in Cortical CBF | Measurement Technique |

| Tg APPsw (13 months old) | 2 weeks | Restored to levels of control littermates[6] | Laser Doppler Imaging[6] |

| Tg APPsw (20 months old) | 7 months | Restored to levels of control littermates[6] | Laser Doppler Imaging[6] |

In transgenic mouse models of AD overexpressing amyloid-beta, nilvadipine treatment has been shown to reverse the observed reduction in regional cerebral blood flow, restoring it to levels seen in healthy control mice.[6]

Signaling Pathways and Mechanism of Action

This compound primarily exerts its effects by blocking L-type voltage-gated calcium channels (VGCCs) on vascular smooth muscle cells (VSMCs) in cerebral arteries.[7] In Alzheimer's disease, amyloid-beta peptides contribute to vasoconstriction and reduced CBF. This compound is thought to counteract these pathological effects through a multi-faceted mechanism.

This compound's Vasodilatory Effect

The canonical pathway for this compound-induced vasodilation involves the inhibition of calcium influx into VSMCs. This leads to a decrease in intracellular calcium concentration, preventing the activation of myosin light-chain kinase and subsequent smooth muscle contraction, resulting in vasodilation and increased blood flow.

Counteracting Amyloid-Beta-Induced Vasoconstriction

Amyloid-beta peptides have been shown to induce vasoconstriction, contributing to the cerebral hypoperfusion observed in AD.[6] Aβ can trigger inflammatory responses and oxidative stress in vascular smooth muscle cells, leading to their dysfunction.[8] Nilvadipine has been demonstrated to completely inhibit the vasoconstrictive effects of Aβ in isolated arteries.[6] This suggests a direct antagonism of Aβ's vascular effects, contributing to the restoration of normal cerebral blood flow.

Experimental Protocols

Measurement of Cerebral Blood Flow

ASL is a non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify cerebral blood flow.

-

Principle: Radiofrequency pulses are used to magnetically label protons in the arterial blood water of the neck. After a delay for the labeled blood to travel to the brain, an image of the brain is acquired. A second, control image is acquired without the initial labeling pulse. The difference between the labeled and control images is proportional to the amount of arterial blood delivered to each voxel, from which CBF can be calculated.

-

Protocol Outline:

-

Patient/Animal Preparation: The subject is positioned in the MRI scanner. For animal studies, anesthesia is administered and physiological parameters (heart rate, respiration, temperature) are monitored.

-

Image Acquisition: A pseudo-continuous ASL (pCASL) sequence is typically used. This involves a long labeling pulse train applied to the feeding arteries.

-

Labeling and Control Scans: Alternating labeled and control images are acquired.

-

Post-Labeling Delay (PLD): A series of images with different PLDs may be acquired to account for variations in arterial transit time.

-

Data Analysis: The perfusion-weighted images are generated by subtracting the labeled images from the control images. These are then quantified to produce CBF maps in units of mL/100g/min using a standard single-compartment model. Regions of interest (e.g., hippocampus, posterior cingulate cortex) are then analyzed.

-

Laser Doppler imaging is used to measure regional cerebral blood flow in animal models.

-